2H-Naphtho[1,8-cd]isothiazole, 2-pyridin-2-ylmethyl-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Pyridinylmethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide is a heterocyclic compound that features a unique structure combining a naphthalene ring with an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridinylmethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide typically involves the reaction of naphtho[1,8-cd]isothiazole with 2-pyridinylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridinylmethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-CPBA in dichloromethane.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(2-Pyridinylmethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
Tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxide: Studied for its reactivity and potential pharmaceutical applications.
Isothiazoloisoxazole 1,1-dioxides: Investigated for their antiproliferative activity against cancer cells.
Uniqueness
2-(2-Pyridinylmethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide stands out due to its unique combination of a naphthalene ring and an isothiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H12N2O2S |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
3-(pyridin-2-ylmethyl)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide |
InChI |
InChI=1S/C16H12N2O2S/c19-21(20)15-9-4-6-12-5-3-8-14(16(12)15)18(21)11-13-7-1-2-10-17-13/h1-10H,11H2 |
InChI Key |
MQOQLQWXLIOEIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.